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Compound of Interest

Ethyl 3-amino-1H-indole-2-
Compound Name:
carboxylate

cat. No.: B1269152

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
amino-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in
medicinal chemistry and drug discovery. Due to the limited availability of published
spectroscopic data for the unsubstituted title compound, this guide presents data for closely
related 3-anilino substituted derivatives as illustrative examples. The methodologies and
interpretation principles remain directly applicable to the parent compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for derivatives of Ethyl 3-
amino-1H-indole-2-carboxylate. This data is essential for the structural elucidation and
characterization of this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: *H NMR Spectroscopic Data for Ethyl 3-(phenylamino)-1H-indole-2-carboxylate
Derivatives (in DMSO-ds)
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Aromatic NH (Indole)
Compound -OCHz- (ppm) -CHs (ppm)
Protons (ppm) (ppm)
Ethyl 3-((4-
methoxyphenyl)a  6.82-7.53 (m, 4.31 (g, J=6.8 1.31 (t, J=7.2 Hz,
_ yp. Y ( 11.21 (s, 1H) . (
mino)-1H-indole-  8H) Hz, 2H) 3H)
2-carboxylate
Ethyl 3-((4-
fluorophenyl)ami 6.85-7.73 (m, 4.29 (g, J=6.8 1.27 (t, J=6.8 Hz,
. 11.41 (s, 1H)
no)-1H-indole-2- 8H) Hz, 2H) 3H)
carboxylate
Ethyl 3-((2-
chlorophenyl)ami  6.78-7.51 (m, 4.32 (g, J=6.8 1.30 (t, J=7.2 Hz,
. 11.68 (s, 1H)
no)-1H-indole-2- 8H) Hz, 2H) 3H)

carboxylate

Note: Data extracted from a study on related derivatives as model compounds.

Table 2: 3C NMR Spectroscopic Data for Ethyl 3-(phenylamino)-1H-indole-2-carboxylate
Derivatives (in DMSO-ds)
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Aromatic
Compound C=0 (ppm) -OCHz- (ppm) -CHs (ppm)
Carbons (ppm)
113.33, 113.77,
Ethyl 3-((4- 114.69, 118.84,
methoxyphenyl)a 119.43, 120.44,
_ _ 162.46 60.39 14.91
mino)-1H-indole- 122.07, 125.95,
2-carboxylate 129.56, 136.65,
138.30, 154.07
Ethyl 3-((4-
fluorophenyl)ami
) Not Reported 98.42 - 137.33 56.09 19.50
no)-1H-indole-2-
carboxylate
113.65, 115.45,
116.78, 119.88,
Ethyl 3-((2-

chlorophenyl)ami
no)-1H-indole-2-

carboxylate

162.21

120.36, 120.44,
121.53, 121.58, 60.93 14.69
125.32, 126.03,
128.27, 129.84,
136.21, 141.68

Note: Data extracted from a study on related derivatives as model compounds.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Indole Derivatives
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Typical Wavenumber

Functional Group Vibrational Mode
(cm™)

N-H (Indole) Stretching 3500-3300
N-H (Amino) Stretching 3400-3200
C-H (Aromatic) Stretching 3100-3000
C=0 (Ester) Stretching 1730-1700
C=C (Aromatic) Stretching 1600-1450
C-N Stretching 1350-1250
C-O (Ester) Stretching 1300-1000

Note: This table provides expected ranges for the key functional groups present in the title
compound.

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Ethyl 3-(phenylamino)-1H-
indole-2-carboxylate Derivatives
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Compound lonization Mode

Calculated [M+H]*
(m/z)

Found [M+H]* (m/z)

Ethyl 3-((4-
methoxyphenyl)amino
)-1H-indole-2-

carboxylate

ESI

311.1396

311.1402

Ethyl 3-((4-
fluorophenyl)amino)-1
H-indole-2-

carboxylate

ESI

299.1196

299.1202

Ethyl 3-((2-
chlorophenyl)amino)-1
H-indole-2-

ESI

carboxylate

315.0900

315.0907

Note: Data extracted from a study on related derivatives as model compounds using

Electrospray lonization (ESI).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analysis. The

following are generalized protocols for obtaining NMR, IR, and MS spectra for indole

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCI3) in a standard 5 mm NMR tube. Ensure

the sample is fully dissolved.

e 'H NMR Acquisition:

o Spectrometer: 400 MHz or higher field instrument.

o Pulse Program: Standard single-pulse sequence.
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o Acquisition Parameters: Spectral width of approximately 16 ppm, acquisition time of 2-4
seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

e 13C NMR Acquisition:
o Spectrometer: Same instrument as for *H NMR.

o Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear
Overhauser Effect (NOE).

o Acquisition Parameters: Spectral width of approximately 240 ppm, a sufficient number of
scans to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software. This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at
0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly onto the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin, transparent disk.

o Data Acquisition:
o Spectrometer: A standard FTIR spectrometer.

o Acquisition: Record a background spectrum of the empty sample holder (or pure KBr
pellet). Then, record the sample spectrum over a range of 4000-400 cm~—1.

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
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o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

o Data Acquisition (Electron lonization - El):

o Introduction: Introduce the sample into the ion source, often via a direct insertion probe or
after separation by gas chromatography (GC).

o lonization: The sample is vaporized and bombarded with a beam of electrons (typically 70
eV), causing ionization and fragmentation.

o Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-
charge ratio (m/z).

o Data Acquisition (Electrospray lonization - ESI):
o Introduction: Infuse the sample solution directly into the ESI source via a syringe pump.

o lonization: A high voltage is applied to a capillary, creating a fine spray of charged droplets.
The solvent evaporates, leading to the formation of gas-phase ions.

o Analysis: The ions are transferred into the mass analyzer for m/z determination.

o Data Processing: The mass spectrum is generated by plotting the relative abundance of ions
against their m/z values. For high-resolution mass spectrometry (HRMS), the exact mass is
determined and used to calculate the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
synthesized organic compound like Ethyl 3-amino-1H-indole-2-carboxylate.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.

 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-amino-1H-indole-2-
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[https://www.benchchem.com/product/b1269152#spectroscopic-data-nmr-ir-ms-of-ethyl-3-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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